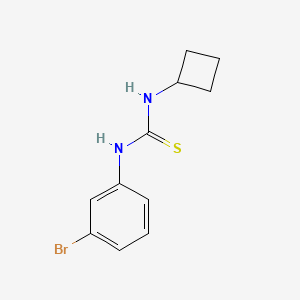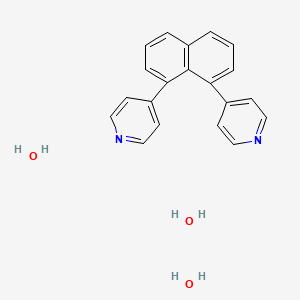
4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate typically involves the regioselective lithiation of pyridine derivatives followed by transmetalation and subsequent reactions with various electrophiles . For instance, the regioselective lithiation of 3-chloro-2-ethoxypyridine with n-BuLi in THF at -78°C can be followed by transmetalation with organomagnesium halides to produce mixed diorganomagnesiums. These intermediates can then undergo elimination and regioselective addition reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or naphthalene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, organomagnesium halides, and various electrophiles. Reaction conditions typically involve low temperatures (e.g., -78°C) for lithiation and elevated temperatures for subsequent reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, regioselective addition of organomagnesium halides followed by electrophilic quenching can produce polyfunctional pyridines .
科学研究应用
4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological systems and interactions due to its unique chemical structure.
作用机制
The mechanism of action of 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate involves its interaction with molecular targets and pathways within biological systems.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine and naphthalene derivatives, such as:
- 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine
- 1,8-Naphthyridine derivatives
- 4,4’-Bipyridine derivatives
Uniqueness
Its trihydrate form also adds to its uniqueness by influencing its solubility and reactivity .
属性
CAS 编号 |
918887-12-4 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
4-(8-pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate |
InChI |
InChI=1S/C20H14N2.3H2O/c1-3-17-4-2-6-19(16-9-13-22-14-10-16)20(17)18(5-1)15-7-11-21-12-8-15;;;/h1-14H;3*1H2 |
InChI 键 |
LVKRAAWHMOXWRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C3=CC=NC=C3)C(=CC=C2)C4=CC=NC=C4.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)


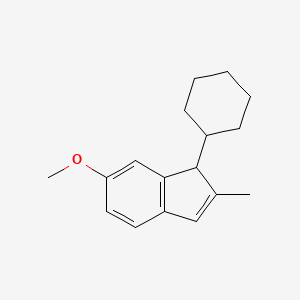
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
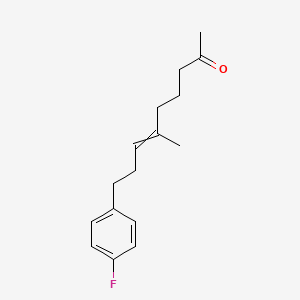
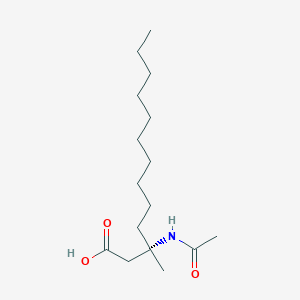
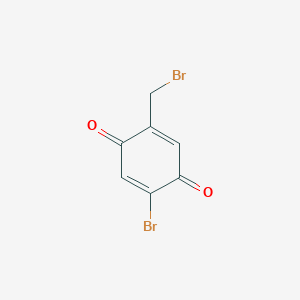
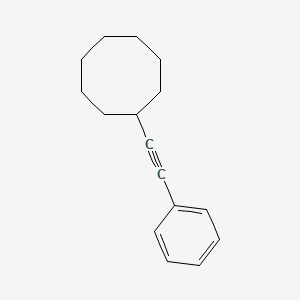
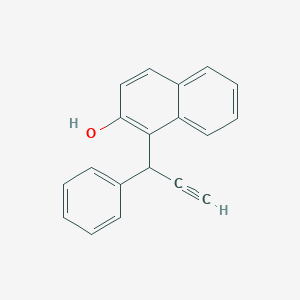

![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
